2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate
Description
2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate is a heterocyclic compound featuring a benzimidazole core linked to a piperazine ring via a methyl group, with a phenylethanone moiety and a dioxalate counterion. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its aromaticity and hydrogen-bonding capacity, while the piperazine ring enhances solubility and bioavailability. The dioxalate salt form improves crystallinity and stability, critical for pharmaceutical formulations .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.2C2H2O4/c25-19(16-6-2-1-3-7-16)14-23-10-12-24(13-11-23)15-20-21-17-8-4-5-9-18(17)22-20;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,21,22);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLHDFMUKKUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid, is a derivative of imidazole. Imidazole derivatives have been found to interact with a variety of targets, including alpha1-adrenergic receptors, bacterial topoisomerase enzymes, and potentially the filamentous temperature-sensitive protein Z (FtsZ). These targets play crucial roles in various biological processes, such as neurotransmission, bacterial DNA replication, and cell division, respectively.
Mode of Action
For instance, quinolones, which are structurally similar, exert their antibacterial effect by inhibiting bacterial topoisomerase enzymes. Similarly, other imidazole derivatives have been found to antagonize the effects of norepinephrine at alpha1-adrenergic receptors.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of bacterial topoisomerase enzymes can disrupt DNA replication, leading to bacterial cell death. Antagonism of alpha1-adrenergic receptors can modulate neurotransmission, potentially affecting various neurological conditions.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if it inhibits bacterial topoisomerase enzymes, it could result in bacterial cell death. If it antagonizes alpha1-adrenergic receptors, it could modulate neurotransmission.
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and a phenyl group. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A benzimidazole ring, known for its interaction with DNA and proteins.
- A piperazine ring that enhances cell membrane permeability.
- A dimethylamino group that increases solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole moiety binds to DNA, potentially disrupting cellular processes, while the piperazine ring facilitates cellular uptake. The dimethylamino group enhances solubility, making the compound more effective in biological systems .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial and fungal strains. A study reported minimum inhibitory concentrations (MIC) for related compounds ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds with similar structures can inhibit the growth of human colorectal carcinoma cells (HCT116). For example, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating higher potency .
Case Study 1: Antimicrobial Evaluation
A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacterial strains. The study found that compounds with the benzimidazole scaffold exhibited strong activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 1.27 µM .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Case Study 2: Anticancer Screening
In another study, various benzimidazole derivatives were assessed for their anticancer properties using the HCT116 cell line. The most potent compounds demonstrated IC50 values ranging from 4.53 µM to 5.85 µM, outperforming traditional chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 4.53 | HCT116 |
| N18 | 5.85 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerases makes it a potential candidate for cancer treatment. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cellular processes.
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activity. The compound may exhibit effectiveness against a range of pathogens, including bacteria and fungi.
Neurological Applications
The piperazine component of the compound suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can act as anxiolytics and antidepressants.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Anticancer Effects :
- A research team synthesized derivatives of benzimidazole and evaluated their effects on human cancer cell lines.
- Results indicated that compounds similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
-
Case Study on Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of various benzimidazole derivatives.
- The findings revealed that the target compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: The Ni complexes (16a–c) demonstrate that aryl substituents (e.g., 4-methyl or 4-methoxy groups) significantly influence melting points and thermal stability. The target compound’s phenylethanone group may similarly modulate crystallinity .
- Counterion Impact : Dioxalate salts (e.g., impurities in ) enhance stability compared to free bases, a trait likely shared by the target compound .
- Biological Activity : BD-1’s antimicrobial efficacy suggests benzimidazole-piperazine hybrids may exhibit broad bioactivity, though the target compound’s pharmacological profile remains uncharacterized .
Functional Group Variations and Reactivity
- Imidazole-Oxadiazole Hybrids: describes 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, which replaces the piperazine with an oxadiazole-thioether.
Pharmacokinetic and Formulation Considerations
- Dioxalate Salts : lists impurities such as 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl acetate dioxalate, emphasizing the pharmaceutical relevance of dioxalate counterions for purity and stability .
- Solubility: Piperazine derivatives generally exhibit improved aqueous solubility, as seen in ’s ethanol-substituted analog, suggesting the target compound may share this advantage .
Q & A
Q. How can researchers optimize the synthetic yield of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate?
- Methodological Answer : Optimization involves selecting appropriate coupling agents, solvents, and reaction temperatures. For example, in analogous syntheses of benzoimidazole-piperazine derivatives, yields ranged from 65% to 74% when using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base . Key steps include:
- Reagent Selection : Use carbodiimides (e.g., DCC) for amide bond formation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates the product.
- Monitoring : Thin-layer chromatography (TLC) at 2-hour intervals ensures reaction progress.
- Data Table :
| Compound Variant | Yield (%) | Purification Method | Solvent System |
|---|---|---|---|
| 11c | 65.45 | Column Chromatography | Ethyl Acetate/Hexane (3:7) |
| 11d | 68.00 | Recrystallization | Methanol |
| 11e | 70.15 | Column Chromatography | Ethyl Acetate/Hexane (1:1) |
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 396 for 11c) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3100 cm (N-H stretch) validate functional groups .
Q. How can researchers identify and quantify synthetic impurities in this compound?
- Methodological Answer : Impurity profiling requires:
- HPLC/LC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate byproducts. For example, piperazine-related impurities (e.g., MM0464.12, 2,2'-(Piperazine-1,4-diyl)dipyrimidine) elute at retention times between 8–12 minutes .
- Reference Standards : Compare retention times and MS fragmentation patterns with certified impurities (e.g., EP/Pharm. Eur. guidelines) .
Advanced Research Questions
Q. How can contradictory data between NMR and mass spectrometry results be resolved when analyzing synthetic intermediates?
- Methodological Answer : Contradictions often arise from isotopic patterns or degradation:
- Isotopic Clusters : Use HRMS to distinguish between isotopic peaks (e.g., Cl vs. Cl) and actual impurities.
- Degradation Analysis : Perform stability studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) to identify labile groups .
- 2D NMR : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments (e.g., distinguishing piperazine N-CH from benzimidazole protons) .
Q. What computational approaches are suitable for predicting the reactivity of the piperazine and benzoimidazole moieties in this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., histamine receptors) using AutoDock Vina to assess binding affinities .
- Example : Docking scores of –9.2 kcal/mol for benzoimidazole derivatives suggest strong π-π stacking with receptor aromatic residues .
Q. How can researchers design an HPLC method to separate this compound from its synthetic byproducts?
- Methodological Answer :
- Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) for high resolution.
- Gradient Program :
| Time (min) | % Acetonitrile | % Water (0.1% TFA) |
|---|---|---|
| 0 | 10 | 90 |
| 15 | 90 | 10 |
| 20 | 10 | 90 |
- Detection : UV at 254 nm for benzoimidazole absorption. Validate with spike-and-recovery tests (98–102% recovery) .
Q. What experimental strategies can elucidate the reaction mechanism of the key synthetic steps?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR to track carbonyl intermediate formation.
- Isotope Labeling : Use N-labeled piperazine to trace coupling pathways via N NMR .
- Trapping Intermediates : Add TEMPO (radical scavenger) to identify radical-mediated steps .
Methodological Notes
- Data Integration : Synthesis and characterization data were cross-validated using peer-reviewed journals (e.g., Oriental Journal of Chemistry) and pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
